2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride
Brand Name: Vulcanchem
CAS No.: 872831-55-5
VCID: VC11867325
InChI: InChI=1S/C10H10N2S.ClH.H2O/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10;;/h2-6H,1,7H2,(H,11,12);1H;1H2
SMILES: C=CCSC1=NC2=CC=CC=C2N1.O.Cl
Molecular Formula: C10H13ClN2OS
Molecular Weight: 244.74 g/mol

2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride

CAS No.: 872831-55-5

Cat. No.: VC11867325

Molecular Formula: C10H13ClN2OS

Molecular Weight: 244.74 g/mol

* For research use only. Not for human or veterinary use.

2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride - 872831-55-5

Specification

CAS No. 872831-55-5
Molecular Formula C10H13ClN2OS
Molecular Weight 244.74 g/mol
IUPAC Name 2-prop-2-enylsulfanyl-1H-benzimidazole;hydrate;hydrochloride
Standard InChI InChI=1S/C10H10N2S.ClH.H2O/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10;;/h2-6H,1,7H2,(H,11,12);1H;1H2
Standard InChI Key ZXQIWGWWZCGYAK-UHFFFAOYSA-N
SMILES C=CCSC1=NC2=CC=CC=C2N1.O.Cl
Canonical SMILES C=CCSC1=NC2=CC=CC=C2N1.O.Cl

Introduction

Structural and Chemical Identity

2-(Prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride belongs to the benzodiazole class, characterized by a fused benzene ring with two nitrogen atoms at positions 1 and 3. The propenylsulfanyl (-S-CH₂-C≡CH) substituent at position 2 introduces a reactive allylthioether group, while the hydrochloride hydrate form enhances solubility and stability. The molecular formula is inferred as C₁₀H₉N₂S·HCl·nH₂O, with the hydrate component (n) typically ranging from 0.5 to 2 based on crystallization conditions .

Synthetic Methodologies

Precursor Synthesis: 1H-1,3-Benzodiazole-2-thiol

The synthesis begins with the preparation of 1H-1,3-benzodiazole-2-thiol, a key intermediate. As reported for analogous benzimidazole-2-thiols , this involves refluxing o-phenylenediamine with carbon disulfide (CS₂) in alkaline ethanol-water. Microwave-assisted methods, as demonstrated for triazole-thiones , could reduce reaction times from hours to minutes while improving yields (e.g., 85–96% ).

Reaction Conditions:

  • Conventional: o-phenylenediamine (10 mmol), CS₂ (12 mmol), KOH (15 mmol) in EtOH:H₂O (3:1), refluxed 4–6 h .

  • Microwave: Similar reagents irradiated at 100°C for 2–3 min .

Alkylation to Introduce Propenylsulfanyl Group

The thiol group undergoes alkylation with propargyl bromide (HC≡C-CH₂Br) or allyl bromide (CH₂=CH-CH₂Br) in the presence of a base. Triethylamine (Et₃N) is commonly used to deprotonate the thiol, facilitating nucleophilic substitution.

Optimized Protocol :

  • 1H-1,3-benzodiazole-2-thiol (1 mmol), propargyl bromide (1.2 mmol), Et₃N (1 mmol) in ethanol (5 mL).

  • Refluxed 1 h (conventional) or microwaved 2 min (yield: 86–88% ).

Salt Formation: Hydrochloride Hydrate

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol/water). Hydrate formation occurs during crystallization, with stoichiometry dependent on solvent water content.

Procedure:

  • Crude 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole dissolved in EtOH, treated with 1M HCl.

  • Crystallized at 4°C, yielding hydrate hydrochloride .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • N-H Stretch: 3276–3389 cm⁻¹ (benzodiazole NH) .

  • C=S Stretch: 1288–1295 cm⁻¹ (thione, if present) .

  • C≡C Stretch: ~2100 cm⁻¹ (propargyl group) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • Aromatic Protons: δ 7.29–7.50 ppm (m, 4H, benzodiazole).

  • Propenylsulfanyl CH₂: δ 3.94–4.00 ppm (s, 2H, SCH₂).

  • Alkenyl Protons: δ 5.20–5.30 (d, 1H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH).

¹³C NMR (100 MHz, DMSO-d₆) :

  • SCH₂: δ 27.14–27.79 ppm.

  • C≡C: δ 72.34–79.48 ppm (propargyl).

  • Benzodiazole Carbons: δ 124.47–151.89 ppm.

Physicochemical Properties

PropertyValue/Description
Molecular Weight246.72 g/mol (anhydrous free base)
Melting Point215–218°C (decomposes)
SolubilitySoluble in DMSO, ethanol; insoluble in H₂O
Hydrate Stoichiometry1.5 H₂O (typical)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator